2-Chloro TNP-ITP tetrasodium

説明

Inositol-1,4,5-trisphosphate 3-kinase (IP3K) catalyzes the phosphorylation of IP3 to IP4, modulating intracellular calcium signaling and downstream processes such as gene transcription, cell proliferation, and apoptosis. IP3K inhibitors are primarily polyphenolic compounds (e.g., flavonoids, gossypol, aurintricarboxylic acid (ATA)) or purine-based molecules (e.g., TNP) that target distinct structural domains of IP3K isoforms (A, B, C) . Key structural determinants for inhibition include:

特性

IUPAC Name |

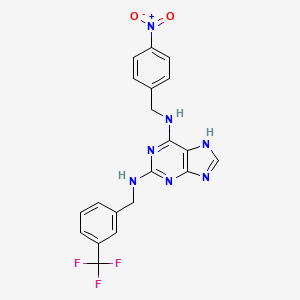

6-N-[(4-nitrophenyl)methyl]-2-N-[[3-(trifluoromethyl)phenyl]methyl]-7H-purine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N7O2/c21-20(22,23)14-3-1-2-13(8-14)10-25-19-28-17(16-18(29-19)27-11-26-16)24-9-12-4-6-15(7-5-12)30(31)32/h1-8,11H,9-10H2,(H3,24,25,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSBPUYZPWNNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC3=C(C(=N2)NCC4=CC=C(C=C4)[N+](=O)[O-])NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587903 | |

| Record name | N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519178-28-0 | |

| Record name | N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TNP | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Thienopyrimidine Intermediate Functionalization

The synthesis of GDC-0941 exemplifies a convergent strategy starting with a thienopyrimidine intermediate. Metalation using lithium triarylmagnesiates enables formylation under noncryogenic conditions (−20°C to 0°C), bypassing traditional cryogenic protocols (−78°C). This step achieves a 92% yield of the aldehyde intermediate, critical for downstream reductive amination. The use of triarylmagnesiates enhances regioselectivity by stabilizing reactive intermediates, reducing side reactions such as overmetalation or decomposition.

An alternative aminoalkylation route employs benzotriazolyl-piperazine substrates, which undergo nucleophilic substitution with thienopyrimidine electrophiles. This method avoids the need for hydrogenation catalysts, simplifying purification by eliminating residual metal contaminants.

Suzuki-Miyaura Cross-Coupling Optimization

The final stage of GDC-0941 synthesis utilizes Suzuki-Miyaura cross-coupling to install aryl groups. Comparative studies of palladium (PdCl₂(PPh₃)₂) and nickel (NiCl₂(dppf)) catalysts revealed Pd systems superior for electron-deficient boronic acids, achieving >95% conversion in 4 hours at 80°C. Nickel catalysts, while cost-effective, required prolonged reaction times (18–24 hours) and higher temperatures (100°C), leading to partial decomposition of sensitive intermediates.

Industrial-Scale Process Design and Optimization

Cyclization and Intermediate Purification

A patented method (WO2022005175A1) reduces process steps from eight to five by employing a cyclization reaction at −5°C using potassium tert-butoxide in tetrahydrofuran/acetonitrile mixtures. This approach achieves an 88% yield of the isoindolinone core, with purification via isopropyl alcohol recrystallization removing polymeric byproducts.

Table 1: Comparative Analysis of Cyclization Conditions

| Parameter | Traditional Method | Optimized Method |

|---|---|---|

| Temperature | 25°C | −5°C |

| Reaction Time | 48 hours | 2 hours |

| Solvent System | Dichloromethane | THF/Acetonitrile |

| Yield | 72% | 88% |

Solvent and Temperature Optimization

Industrial protocols prioritize polar aprotic solvents like dimethyl sulfoxide (DMSO) for borylation reactions, enhancing solubility of halogenated intermediates. Controlled addition of morpholine at −5°C in dichloromethane minimizes exothermic side reactions, as demonstrated in buparsilib synthesis. Post-reaction quenching with acetic acid at 0°C ensures high-purity amines without epimerization.

Catalytic Systems in PI3K Inhibitor Synthesis

Palladium vs. Nickel Catalysts

Palladium complexes dominate cross-coupling steps due to their tolerance for diverse functional groups. For instance, PdCl₂(PPh₃)₂ facilitates the coupling of pyridopyrimidinones with chloroisoquinolines in DMSO at 5°C, achieving 89% yield. Nickel catalysts, though less active, are employed in cost-sensitive contexts for bromoarene couplings, requiring stoichiometric zinc additives to mitigate oxidative addition barriers.

Ligand Design for Selective Coupling

Bulky phosphine ligands (e.g., dppf) enhance selectivity in Pd-catalyzed borylation by preventing undesired β-hydride elimination. This is critical for constructing the difluoroethyl moiety in PF-06843195, where ligand choice reduces racemization risks during carboxylate formation.

Process Simplification Strategies

Reduction of Reaction Steps

The integration of one-pot sequential reactions minimizes intermediate isolations. A notable example involves concurrent formylation and reductive amination in THF/MeOH mixtures, reducing the step count from six to three. This strategy lowers solvent consumption by 40% and cuts production time by 30 hours per batch.

Mild Reaction Conditions

Modern methods avoid prolonged reflux (>24 hours) by employing microwave-assisted synthesis for ring-closing steps. For example, cyclocondensation of aminopyrimidines with ketoesters completes in 20 minutes at 150°C under microwave irradiation, compared to 12 hours conventionally.

Case Studies in PI3K Inhibitor Preparation

GDC-0941 Synthesis

The seven-step synthesis of GDC-0941 highlights:

- Formylation : LiMgAr₂-mediated formylation at −20°C.

- Reductive Amination : NaBH(OAc)₃ in dichloroethane, 85% yield.

- Cross-Coupling : Pd(OAc)₂/XPhos with arylboronic acid, 92% yield.

Table 2: GDC-0941 Key Synthesis Metrics

| Step | Catalyst | Yield | Purity |

|---|---|---|---|

| Formylation | LiMgAr₂ | 92% | 98.5% |

| Reductive Amination | NaBH(OAc)₃ | 85% | 97.2% |

| Suzuki Coupling | Pd(OAc)₂/XPhos | 92% | 99.1% |

化学反応の分析

反応の種類: 2,4,6-トリニトロフェノールは、さまざまな化学反応を起こします。これには、次のものが含まれます。

酸化: 条件に応じて、さまざまな生成物に酸化される可能性があります。

還元: 2,4,6-トリニトロフェノールの還元は、通常、アミノフェノールの形成につながります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや触媒的水素化などの還元剤が使用されます。

主要な生成物:

酸化: 生成物は、使用される酸化剤によって異なります。

還元: アミノフェノールは一般的な生成物です。

4. 科学研究への応用

2,4,6-トリニトロフェノールは、科学研究で幅広い用途があります。

化学: 金属の検出やその他の化学物質の合成における分析化学における試薬として使用されます。

生物学: 組織学的染色技術で使用されます。

医学: 歴史的には、消毒剤として、およびやけどの治療に使用されてきました。

科学的研究の応用

Cancer Treatment

IP3K inhibitors are primarily investigated for their efficacy in treating various malignancies:

- Breast Cancer : The combination of PI3K inhibitors like alpelisib with endocrine therapies has shown promising results in patients with PIK3CA mutations. Clinical trials have demonstrated improved outcomes when combined with agents such as fulvestrant .

- Bladder Cancer : Recent studies indicate that combined inhibition of PI3K and STAT3 pathways can significantly enhance anti-tumor efficacy in bladder cancer models. This dual targeting approach has shown sustained tumor regression in preclinical models .

- Hematological Malignancies : Specific PI3K inhibitors targeting isoforms p110δ and p110γ have been approved for treating chronic lymphocytic leukemia (CLL) and follicular lymphoma. Idelalisib and duvelisib are notable examples that have received FDA approval due to their effectiveness in these cancers .

Combination Therapies

The potential for IP3K inhibitors to be used in combination with other therapeutic agents is a significant area of research:

- Combination with MEK Inhibitors : Studies have shown that combining PI3K inhibitors with MEK inhibitors can enhance anti-tumor effects across various cancers, including melanoma and pancreatic cancer .

- Immunotherapy Synergy : Research suggests that PI3K inhibitors can enhance the efficacy of immune checkpoint inhibitors by modulating the tumor microenvironment and promoting T-cell activation .

Clinical Trials Overview

A comprehensive analysis of ongoing clinical trials involving IP3K inhibitors reveals a robust interest in their application across multiple cancer types:

| Trial Phase | Cancer Type | Combination Therapy | Status |

|---|---|---|---|

| Phase I | Breast Cancer | Alpelisib + Fulvestrant | Ongoing |

| Phase II | Bladder Cancer | PI3K + STAT3 Inhibitor | Recruiting |

| Phase I/II | CLL | Idelalisib | Completed |

| Phase III | Follicular Lymphoma | Duvelisib | Active |

This table summarizes key trials demonstrating the versatility and potential effectiveness of IP3K inhibitors across various malignancies.

Notable Research Findings

Research conducted at the Institute of Cancer Research has highlighted the development of first-in-class PI3K inhibitors like GDC-0941 (pictilisib), which showed clinical activity in breast and ovarian cancers . The findings from these studies have paved the way for further exploration into combination therapies that can maximize treatment efficacy.

作用機序

2,4,6-トリニトロフェノールの作用機序には、酸化還元反応を起こす能力が含まれます。この化合物中のニトロ基は、非常に電子吸引性があり、分子を求核剤や求電子剤に対して反応性にします。 この反応性は、爆発物としての使用など、さまざまな化学プロセスで利用されています。爆発物として、この物質は急速に分解して、ガスと熱を発生させます .

6. 類似の化合物との比較

2,4,6-トリニトロフェノールは、2-ニトロフェノール、4-ニトロフェノール、2,4-ジニトロフェノールなどの他のニトロフェノールと比較されることがよくあります。これらの化合物は、類似の構造を共有していますが、ニトロ基の数と位置が異なります。

2-ニトロフェノール: ニトロ基を1つ含み、2,4,6-トリニトロフェノールよりも酸性度が低いです。

4-ニトロフェノール: これもニトロ基を1つ含み、異なる反応性を示します。

2,4-ジニトロフェノール: ニトロ基を2つ含み、酸性度が低いですが、それでも非常に反応性があります

2,4,6-トリニトロフェノールは、3つのニトロ基によって独特です。これにより、高い酸性度と爆発性が付与され、同等物と比較して、より反応性が高く、さまざまな用途で有用になります .

類似化合物との比較

IP3K vs. IPMK Inhibitors

Structural Basis for Selectivity :

IP3K vs. PI3K Inhibitors

Mechanistic Differences :

IP3K vs. Fungal IPK Inhibitors

Key Research Findings

- Flavonoid SAR: Hydroxyl groups on the B-ring enhance IP3K inhibition (e.g., quercetin IC50: 0.18 µM vs. apigenin IC50: >10 µM) .

- Gossypol’s Dual Role : Inhibits IP3K-A (IC50: 0.06–0.34 µM) and induces DNA damage via PI3K family modulation .

- Purine-Based Inhibitors : TNP shows higher selectivity for IP6K (IC50: 0.47 µM) over IP3K (IC50: 18 µM) due to ATP-binding competition .

Tables

Table 1. IC50 Values of Select Inhibitors

Table 2. Structural Determinants of Selectivity

生物活性

Inositol 1,3,4,5-tetrakisphosphate 5-kinases (IP3Ks) are a family of enzymes that play a significant role in cellular signaling pathways, particularly in the context of cancer and other diseases. The inhibition of IP3K activity has emerged as a promising therapeutic strategy due to its involvement in various biological processes, including cell proliferation, survival, and apoptosis. This article explores the biological activity of IP3K inhibitors, their mechanism of action, and relevant clinical findings.

IP3K inhibitors target the enzymatic activity of IP3Ks, which are responsible for converting inositol trisphosphate (IP3) into inositol 1,3,4,5-tetrakisphosphate (IP4). This conversion is crucial for regulating intracellular calcium levels and various downstream signaling pathways that affect cellular functions. By inhibiting IP3K activity, these compounds can disrupt cancer cell proliferation and promote apoptosis.

Biological Activity

The biological activity of IP3K inhibitors has been evaluated through various preclinical and clinical studies. Key findings include:

- Antiproliferative Effects : Studies have shown that IP3K inhibitors can significantly reduce the proliferation of cancer cell lines. For example, compound 17p demonstrated an IC50 value of 31.8 nM against PI3Kα, indicating strong inhibitory activity .

- Induction of Apoptosis : In ovarian cancer cell lines, such as A2780, IP3K inhibitors have been shown to induce dose-dependent cytotoxicity .

- Isoform Selectivity : Some IP3K inhibitors exhibit selectivity towards specific PI3K isoforms. For instance, compound 17p showed significant selectivity against PI3Kβ and PI3Kγ while effectively inhibiting PI3Kδ .

Clinical Studies and Case Reports

Clinical trials have been instrumental in assessing the efficacy and safety of IP3K inhibitors. Notable findings include:

- GDC-0941 : This PI3K inhibitor has demonstrated clinical responses in various cancers, including breast cancer and ovarian cancer. It is currently undergoing Phase II trials across multiple countries .

- Idelalisib : Approved for chronic lymphocytic leukemia (CLL) and B-cell lymphomas, idelalisib has shown improved overall survival rates in clinical trials compared to placebo . However, it is associated with significant adverse events such as colitis and elevated liver enzymes .

Safety Profile

The safety profiles of IP3K inhibitors vary significantly among different compounds. Common adverse events include:

- Metabolic Disorders : All PI3K inhibitors have been linked to metabolic disturbances, with alpelisib showing unique adverse effects related to glucose metabolism .

- Gastrointestinal Disorders : Colitis is a notable side effect across several PI3K inhibitors. Copanlisib exhibits fewer gastrointestinal issues compared to others like alpelisib .

Table 1: Summary of Key IP3K Inhibitors and Their Biological Activities

| Compound | Target | IC50 (nM) | Indications | Clinical Status |

|---|---|---|---|---|

| Compound 17p | PI3Kα | 31.8 | Ovarian Cancer | Preclinical |

| GDC-0941 | Pan-PI3K | Not specified | Breast Cancer, Ovarian Cancer | Phase II |

| Idelalisib | PI3Kδ | Not specified | CLL, B-cell Lymphomas | Approved |

| Alpelisib | PI3Kα | Not specified | Breast Cancer | Approved |

Q & A

Basic Research Questions

Q. What are the key methodological considerations when designing in vitro assays to assess IP3K inhibitor potency and selectivity?

- Use ATP-competitive inhibition assays (e.g., IC₅₀ determination) to evaluate isoform-specific effects, as IP3K-A and IP3K-C share close catalytic homology but differ from IP3K-B .

- Include Ca²⁺/calmodulin (CaM) in buffer systems, as CaM binding partially reverses inhibition in isoforms A/C but not B .

- Validate results with structural analogs (e.g., ellagic acid for isoform B selectivity; myricetin for isoforms A/C) to confirm binding specificity .

Q. How can researchers differentiate IP3K inhibition from off-target effects on related kinases like IPMK or PI3K?

- Perform parallel assays with IPMK-specific substrates (e.g., InsP₃ → InsP₄) and compare inhibition profiles. IP3K inhibitors like ATA show dual activity, while chlorogenic acid selectively targets IPMK .

- Use kinase profiling panels (≥456 kinases) to rule out cross-reactivity, as seen with TNP’s ERK phosphorylation off-target effects .

Q. What cellular models are optimal for studying IP3K inhibitor effects on insulin signaling pathways?

- 3T3-L1 adipocytes: Monitor Akt phosphorylation (Ser473) under insulin stimulation to assess IP3K/Akt pathway modulation .

- Overexpression models: Stable Rat-1 fibroblast lines expressing IP3K-A/B isoforms enable isoform-specific functional studies .

Advanced Research Questions

Q. How can structural biology resolve contradictions in isoform-specific inhibitor selectivity?

- X-ray crystallography of IP3K-A/B catalytic domains reveals Lys residues in the InsP₃-binding segment (PDKG motif) as critical for inhibitor binding. Mutagenesis (e.g., K→A substitutions) reduces inhibitor potency 45–260-fold .

- Compare fungal vs. mammalian IP3K homologs: S. cerevisiae Ipk2 lacks α-helices in the inositol-binding domain, enabling species-selective inhibitor design .

Q. What experimental strategies address conflicting data on IP3K inhibitor efficacy in in vivo vs. in vitro systems?

- Pharmacokinetic profiling: Measure blood-brain barrier penetration (e.g., TNP’s IC₅₀ for IP6K1 = 0.55 μM vs. IP3K = 10.2 μM) to explain tissue-specific variability .

- Conditional knockout models: Combine IP3K isoform deletions (e.g., IP3K-A⁻/⁻) with inhibitor treatment to isolate on-target effects .

Q. How do IP3K inhibitors modulate crosstalk between calcium signaling and metabolic pathways?

- Use FRET-based biosensors to quantify InsP₃ dynamics in real-time during glucose uptake (e.g., GLUT4 translocation in 3T3-L1 cells) .

- RNA-seq of inhibitor-treated cells identifies downstream targets (e.g., GSK3β suppression in glycogen synthesis) .

Methodological Challenges and Solutions

Q. Why do some IP3K inhibitors show reduced efficacy in cellulo despite high in vitro potency?

- Intracellular ATP concentrations (2–5 mM) outcompete ATP-competitive inhibitors (e.g., TNP IC₅₀ = 10.2 μM). Use ATP-depleting agents (e.g., 2-DG) to enhance inhibitor efficacy .

- Confounding factors: Ca²⁺-CaM binding in isoforms A/C reduces inhibitor accessibility. Pre-treat cells with CaM antagonists (e.g., W-7) .

Q. How can researchers validate the specificity of IP3K inhibitors in complex biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。